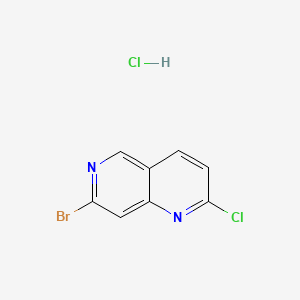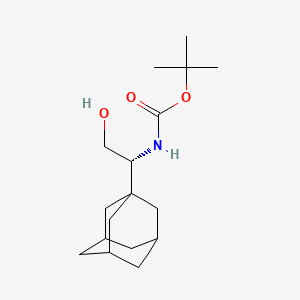
Tert-Butyl ((R)-1-((3R,5R,7R)-Adamantan-1-Yl)-2-Hydroxyethyl)Carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl (®-1-((3R,5R,7R)-Adamantan-1-Yl)-2-Hydroxyethyl)Carbamate is a complex organic compound characterized by its unique adamantane structure Adamantane is a diamondoid hydrocarbon, which imparts significant stability and rigidity to the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-Butyl (®-1-((3R,5R,7R)-Adamantan-1-Yl)-2-Hydroxyethyl)Carbamate typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce the necessary substituents.
Carbamate Formation: The final step involves the reaction of the hydroxyethyl derivative with tert-butyl isocyanate to form the carbamate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl compound.
Reduction: The carbonyl compound can be reduced back to the hydroxyethyl group.
Substitution: The adamantane core can undergo substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Regeneration of the hydroxyethyl group.
Substitution: Introduction of halogenated derivatives or other functional groups.
Applications De Recherche Scientifique
Tert-Butyl (®-1-((3R,5R,7R)-Adamantan-1-Yl)-2-Hydroxyethyl)Carbamate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its stability and unique structure.
Materials Science: The rigid adamantane core makes it useful in the design of novel materials with specific mechanical properties.
Biological Studies: Its interactions with biological molecules are of interest for understanding its potential therapeutic effects.
Industrial Applications: It can be used as a precursor for the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of Tert-Butyl (®-1-((3R,5R,7R)-Adamantan-1-Yl)-2-Hydroxyethyl)Carbamate involves its interaction with specific molecular targets. The adamantane core provides a stable scaffold that can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The hydroxyethyl and carbamate groups may also play roles in binding to these targets, influencing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adamantane: The parent hydrocarbon, known for its stability and use in antiviral drugs.
Memantine: An adamantane derivative used in the treatment of Alzheimer’s disease.
Amantadine: Another adamantane derivative with antiviral properties.
Uniqueness
Tert-Butyl (®-1-((3R,5R,7R)-Adamantan-1-Yl)-2-Hydroxyethyl)Carbamate is unique due to the combination of the adamantane core with the hydroxyethyl and carbamate groups. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for further research and development.
Propriétés
Formule moléculaire |
C17H29NO3 |
|---|---|
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
tert-butyl N-[(1R)-1-(1-adamantyl)-2-hydroxyethyl]carbamate |
InChI |
InChI=1S/C17H29NO3/c1-16(2,3)21-15(20)18-14(10-19)17-7-11-4-12(8-17)6-13(5-11)9-17/h11-14,19H,4-10H2,1-3H3,(H,18,20)/t11?,12?,13?,14-,17?/m0/s1 |
Clé InChI |
ULIBNRBBQNZMDN-ZZTKBFGJSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CO)C12CC3CC(C1)CC(C3)C2 |
SMILES canonique |
CC(C)(C)OC(=O)NC(CO)C12CC3CC(C1)CC(C3)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


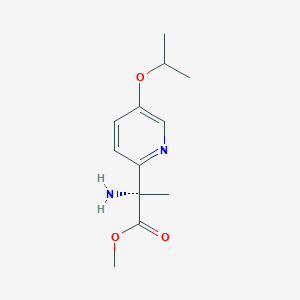
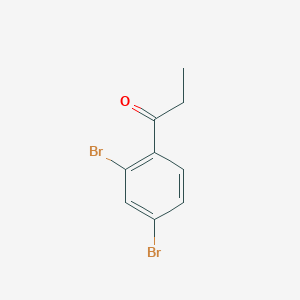

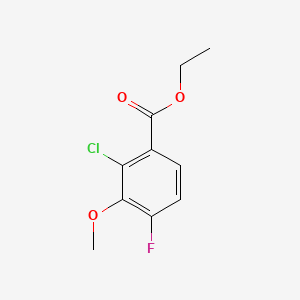
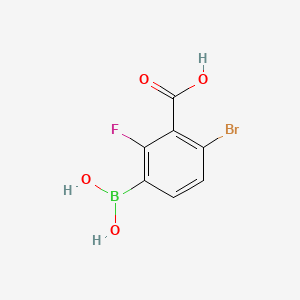


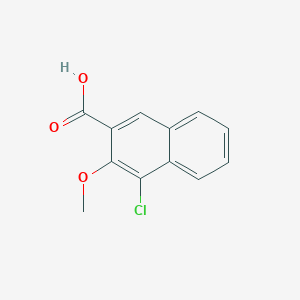
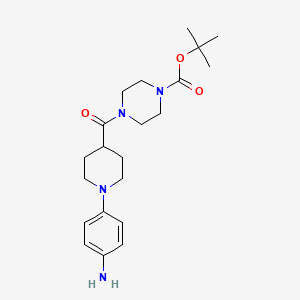
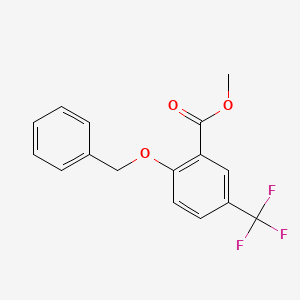
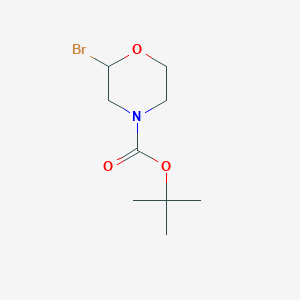
![lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-[2-[(Z)-octadec-9-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B14024270.png)
